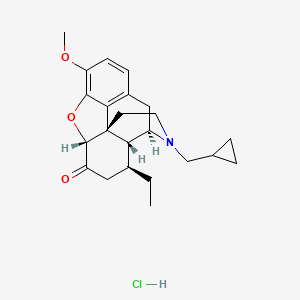

Conorphone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de conorphone, également connu sous le nom de conorphone, est un analgésique opioïde qui n’a jamais été commercialisé. C’est un analogue de l’hydrocodone, substitué par un groupe 8-éthyle et un groupe N-cyclopropylméthyle. Le chlorhydrate de conorphone agit comme un agoniste-antagoniste mixte au niveau du récepteur μ-opioïde et est légèrement plus puissant que la codéine pour ses effets analgésiques, mais il est associé à des effets secondaires légèrement plus importants .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de conorphone implique plusieurs étapes :

Hydrolyse de la thébaïne : L’exposition de la thébaïne à un acide faible conduit à l’hydrolyse de la fonction éther énolique, suivie de la migration de la double liaison pour donner l’énone conjuguée.

Addition de diéthylcuprate de lithium : Cette étape se déroule par une addition 1,4 à partir du côté le moins encombré pour donner l’intermédiaire.

Réaction de Von Braun : Le traitement avec du bromure de cyanogène dans des conditions de réaction de Von Braun conduit à l’aminocyanure isolable.

Conversion en amine secondaire : Cet intermédiaire est converti en amine secondaire par traitement avec une base aqueuse.

Alkylation : La dernière étape implique l’alkylation avec du chlorure de cyclopropylméthyle pour donner le chlorhydrate de conorphone.

Méthodes de production industrielle : Les méthodes de production industrielle du chlorhydrate de conorphone ne sont pas bien documentées, car le composé n’a jamais été commercialisé. La voie de synthèse décrite ci-dessus peut être mise à l’échelle pour la production industrielle avec des modifications appropriées pour garantir la sécurité et l’efficacité.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de conorphone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de conorphone en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des atomes d’azote et d’oxygène.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Produits d’oxydation : Divers dérivés oxydés du chlorhydrate de conorphone.

Produits de réduction : Formes réduites du composé, telles que les dérivés dihydro.

Produits de substitution : Dérivés substitués avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

Le chlorhydrate de conorphone a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l’étude des interactions des récepteurs opioïdes et des relations structure-activité.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et la liaison des récepteurs.

Médecine : Étudié pour ses effets analgésiques potentiels et comparé à d’autres analgésiques opioïdes.

Applications De Recherche Scientifique

Conorphone hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Studied for its potential analgesic effects and compared with other opioid analgesics.

Industry: Potential applications in the development of new analgesic drugs and pain management therapies.

Mécanisme D'action

Le chlorhydrate de conorphone exerce ses effets en agissant comme un agoniste-antagoniste mixte au niveau du récepteur μ-opioïde. Il se lie au récepteur et module son activité, conduisant à des effets analgésiques. Les cibles moléculaires du composé comprennent le récepteur μ-opioïde, et ses voies impliquent l’inhibition de la signalisation de la douleur et la modulation de la libération de neurotransmetteurs .

Composés similaires :

Hydrocodone : Un analgésique opioïde de structure similaire mais avec des substituants différents.

Codéine : Un analgésique opioïde moins puissant avec moins d’effets secondaires.

Morphine : Un analgésique opioïde plus puissant avec un mécanisme d’action différent.

Unicité : Le chlorhydrate de conorphone est unique en raison de son activité agoniste-antagoniste mixte au niveau du récepteur μ-opioïde, ce qui offre un équilibre entre les effets analgésiques et les effets secondaires. Ses modifications structurales, telles que le groupe 8-éthyle et le groupe N-cyclopropylméthyle, contribuent à son profil pharmacologique distinct .

Comparaison Avec Des Composés Similaires

Hydrocodone: An opioid analgesic with similar structure but different substituents.

Codeine: A less potent opioid analgesic with fewer side effects.

Morphine: A more potent opioid analgesic with a different mechanism of action.

Uniqueness: Conorphone hydrochloride is unique due to its mixed agonist-antagonist activity at the μ-opioid receptor, which provides a balance between analgesic effects and side effects. Its structural modifications, such as the 8-ethyl group and N-cyclopropyl methyl group, contribute to its distinct pharmacological profile .

Activité Biologique

Conorphone hydrochloride is a compound derived from the 8-hydroxyquinoline (8-HQ) family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Overview of 8-Hydroxyquinoline Derivatives

Compounds in the 8-HQ class are recognized for their broad spectrum of biological activities. The structural features of these compounds significantly influence their pharmacological properties. Recent studies have demonstrated that modifications to the 8-HQ structure can enhance specific biological activities while minimizing toxicity.

Key Biological Activities

-

Antimicrobial Activity :

- This compound exhibits potent antimicrobial effects against various pathogens, including antibiotic-resistant strains. For instance, hybrid derivatives of 8-HQ have shown enhanced activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL compared to standard drugs .

-

Anticancer Activity :

- Research indicates that 8-HQ derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. The structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents enhance anticancer efficacy .

-

Antiviral Activity :

- The antiviral potential of this compound has been highlighted in studies targeting H5N1 avian influenza viruses. Certain derivatives have shown up to 91.2% inhibition of viral growth with minimal cytotoxicity . This suggests a promising avenue for developing antiviral agents against emerging viral infections.

Structure-Activity Relationships

The effectiveness of this compound is closely linked to its chemical structure. Key factors influencing its biological activity include:

- Lipophilicity : Enhanced lipophilicity correlates with increased antiviral activity and reduced cytotoxicity.

- Electronic Properties : The presence of electron-withdrawing groups on the anilide ring has been shown to improve biological efficacy .

- Substituent Positioning : The position and type of substituents on the quinoline ring can significantly alter the compound's pharmacological profile.

Data Table: Biological Activities of this compound Derivatives

| Derivative | Antimicrobial Activity (MIC mg/mL) | Antiviral Activity (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | 0.0625 (vs S. aureus) | 91.2 | 2.4 |

| 8-HQ Derivative A | 0.125 (standard drug) | 85.0 | 4 |

| 8-HQ Derivative B | Not specified | Moderate | High |

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound found that it exhibited superior efficacy against Staphylococcus aureus, outperforming traditional antibiotics in specific assays. This highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Antiviral Potential

Another investigation assessed the antiviral capabilities of various 8-HQ derivatives, including this compound, against H5N1 viruses. The results indicated that certain modifications could lead to significant antiviral activity while maintaining low cytotoxicity levels, paving the way for further research into its application in viral therapies .

Propriétés

Numéro CAS |

70865-14-4 |

|---|---|

Formule moléculaire |

C23H30ClNO3 |

Poids moléculaire |

403.9 g/mol |

Nom IUPAC |

(4R,4aR,5S,7aR,12bS)-3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23;/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3;1H/t14-,16+,19-,22-,23-;/m0./s1 |

Clé InChI |

CKEXIRBGGMFWOA-AVQDSJIMSA-N |

SMILES |

CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |

SMILES isomérique |

CC[C@H]1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |

SMILES canonique |

CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6.Cl |

Synonymes |

codorphone codorphone hydrochloride conorphone TR 5109 TR-5109 TR5109 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.